molecular formula C18H17N5O2 B2936488 N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2418717-51-6

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide

货号 B2936488
CAS 编号: 2418717-51-6
分子量: 335.367
InChI 键: AECWDWXRZBXVPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-0610 has been shown to have potent anti-tumor activity in preclinical models and is currently being evaluated in clinical trials.

作用机制

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the suppression of gene expression of oncogenes and other genes involved in cancer progression and inflammation. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to selectively inhibit the activity of BET proteins, with minimal effects on other epigenetic regulators.
Biochemical and Physiological Effects:
N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to have potent anti-tumor activity in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects in preclinical models, suggesting potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

The advantages of using N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide in lab experiments include its potent anti-tumor activity and selective inhibition of BET proteins. Its favorable pharmacokinetic profile also makes it a good candidate for in vivo studies. However, one limitation of using N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide is that it may not be effective in all cancer types, and further research is needed to determine its optimal use in different contexts.

未来方向

There are several future directions for research on N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to enhance the anti-tumor activity of these treatments in preclinical models, suggesting potential benefits in the clinic. Another future direction is in the development of biomarkers to predict response to N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide. BET proteins have been shown to be upregulated in certain cancer types, and identifying patients who are likely to respond to N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide could improve patient outcomes. Finally, further research is needed to determine the optimal dosing and scheduling of N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide in clinical trials, as well as its potential long-term effects on patients.

合成方法

The synthesis of N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been described in the literature. The method involves the reaction of 4-amino-3-nitrobenzoic acid with propionyl chloride to yield 4-(propionylamino)benzoic acid. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 4-bromo-5,6-dimethylpyrimidine-2-carboxylic acid using standard peptide coupling reagents to yield N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide.

科学研究应用

N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including acute myeloid leukemia, multiple myeloma, and solid tumors such as breast and prostate cancer. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes and inducing cell cycle arrest and apoptosis. N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects in preclinical models, suggesting potential applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.

属性

IUPAC Name

N-(5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-4-14(24)22-13-7-5-12(6-8-13)18(25)23-17-15-10(2)11(3)21-16(15)19-9-20-17/h4-9H,1H2,2-3H3,(H,22,24)(H2,19,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECWDWXRZBXVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=NC=N2)NC(=O)C3=CC=C(C=C3)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(prop-2-enamido)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。